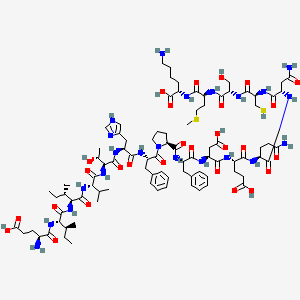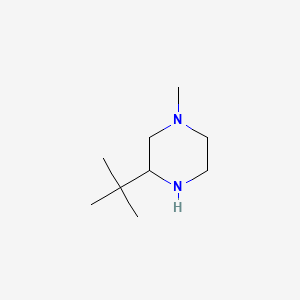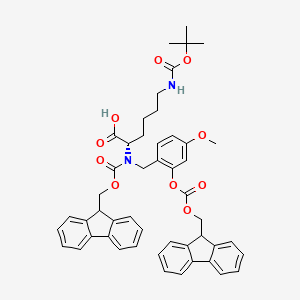
(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has a molecular weight of 194.64 .
Synthesis Analysis
A process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride involves the reaction of thiourea with 4-chloroacetoacetyl chloride . Another method involves the reaction of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea to give ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide, respectively .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is C5H7ClN2O2S .
Chemical Reactions Analysis
2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess various biological activities . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues .
Physical And Chemical Properties Analysis
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPXYAKVKORFJ-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Thiazolo[4,5-G]isoquinoline](/img/structure/B574423.png)








![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)